3,5-Dichloro-4-fluorobenzyl bromide
Overview
Description
3,5-Dichloro-4-fluorobenzyl bromide is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in organic chemistry synthesis and is known for its ability to modify biomolecules.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorobenzyl bromide involves the formation of a covalent bond with the target biomolecule. The bromide group of the compound reacts with the hydroxyl group of the biomolecule, resulting in the formation of a stable ether linkage. This modification can alter the biological activity of the biomolecule, leading to changes in its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the biomolecule being modified. In some cases, the modification can lead to an increase in biological activity, while in others it can lead to a decrease. For example, the modification of a protein may enhance its enzymatic activity, while the modification of a peptide may reduce its binding affinity to a receptor.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-Dichloro-4-fluorobenzyl bromide in lab experiments include its ability to selectively modify biomolecules and its ease of use. It is also relatively inexpensive and readily available. However, the compound has limitations, including its potential toxicity and the need for careful handling. Additionally, the modification of biomolecules can be unpredictable, and the effects may vary depending on the specific biomolecule being modified.
Future Directions
There are numerous future directions for the use of 3,5-Dichloro-4-fluorobenzyl bromide in scientific research. One area of interest is the development of new materials using modified biomolecules. Additionally, the compound may have potential applications in drug discovery and development, particularly in the modification of small molecule drugs to enhance their efficacy or reduce their toxicity. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a versatile compound that has found numerous applications in scientific research. Its ability to selectively modify biomolecules makes it a valuable tool in organic synthesis, material science, and drug discovery. While the compound has limitations, its potential for future research is promising.
Scientific Research Applications
3,5-Dichloro-4-fluorobenzyl bromide has found numerous applications in scientific research. It is commonly used as a reagent in organic chemistry synthesis, particularly in the modification of biomolecules such as proteins and peptides. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the development of new materials such as polymers and dendrimers.
properties
IUPAC Name |
5-(bromomethyl)-1,3-dichloro-2-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNJQFJDBSHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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